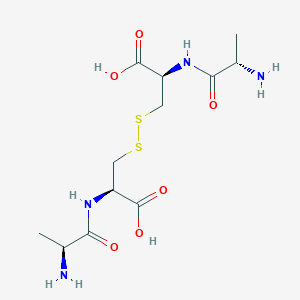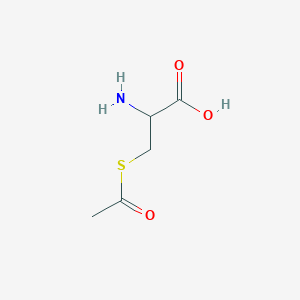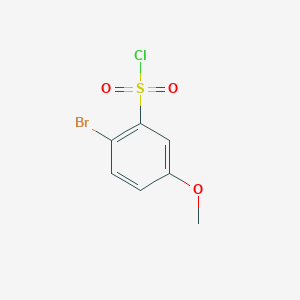
L-Alanyl-L-Cystine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-Cystine is a dipeptide composed of alanine and L-cystine linked by an amide bond. It appears as a white to off-white crystalline powder and is known for its poor solubility in water but better solubility in acidic or alkaline solutions . This compound is relatively stable under normal conditions and can be stored for extended periods under dry and dark conditions .
Méthodes De Préparation
L-Alanyl-L-Cystine can be synthesized through chemical synthesis involving amidation and aminolysis reactions . The industrial production of this compound often involves coupling two molecules of L-Alanine to a molecule of L-Cystine, resulting in a highly soluble and efficiently metabolized peptide . This method addresses the solubility challenges associated with L-Cystine, making it more suitable for various applications .
Analyse Des Réactions Chimiques
L-Alanyl-L-Cystine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiol-specific alkylating agents like monobromobimane, which helps in detecting thiol molecules by forming S-bimanyl derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of disulfide bonds and other sulfur-containing compounds .
Applications De Recherche Scientifique
L-Alanyl-L-Cystine has a wide range of scientific research applications. In cell culture media, it is used to boost the solubility and performance of L-Cystine, which is essential for the biosynthesis of glutathione and maintaining intracellular redox homeostasis . This compound is also used in the production of monoclonal antibodies and other recombinant proteins . Additionally, this compound is utilized in cosmetics for its moisturizing, anti-aging, and antioxidant properties .
Mécanisme D'action
The mechanism of action of L-Alanyl-L-Cystine involves its role as a precursor for the synthesis of glutathione, a critical mediator of intracellular redox homeostasis . By providing sufficient Cys-equivalents, it helps reduce oxidative stress and supports various cellular functions. The molecular targets and pathways involved include the biosynthesis of glutathione and other sulfur-containing compounds that play vital roles in cellular redox reactions .
Comparaison Avec Des Composés Similaires
L-Alanyl-L-Cystine is unique due to its enhanced solubility and stability compared to free L-Cystine . Similar compounds include N,N’-di-L-lysyl-L-cystine dihydrochloride, which is even more soluble than this compound . Other related compounds are L-Alanyl-L-Glutamine and Glycyl-L-Glutamine hydrate, which are used to improve the stability and solubility of L-Glutamine in cell culture media .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in cell culture media and cosmetics. Its unique properties, such as enhanced solubility and stability, make it a valuable tool for various industrial and research purposes.
Propriétés
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6S2/c1-5(13)9(17)15-7(11(19)20)3-23-24-4-8(12(21)22)16-10(18)6(2)14/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVHDKNSGDYCV-XAMCCFCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C)N)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@H](C)N)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115888-13-6 |
Source


|
| Record name | (2R,2'R)-3,3'-disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)


